molecular formula C15H15BrMgO B14882708 magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide

magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide

Cat. No.: B14882708
M. Wt: 315.49 g/mol
InChI Key: QPZWIYAPWIFCTC-UHFFFAOYSA-M
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Description

Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The unique structure of this compound, which includes a phenyl group and a propan-2-yloxybenzene moiety, makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide typically involves the reaction of 1-phenyl-3-propan-2-yloxybenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

1-phenyl-3-propan-2-yloxybenzene+Mg+Br2This compound\text{1-phenyl-3-propan-2-yloxybenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 1-phenyl-3-propan-2-yloxybenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a wide range of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is used as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through Grignard reactions. This allows for the study of various biochemical pathways and the development of new bioconjugates.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. For example, they may be used in the synthesis of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various chemical reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-phenyl-2-propan-2-yloxybenzene;bromide
  • Magnesium;1-phenyl-3-propan-1-yloxybenzene;bromide
  • Magnesium;1-phenyl-3-butan-2-yloxybenzene;bromide

Uniqueness

Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is unique due to its specific structure, which includes a propan-2-yloxybenzene moiety. This structure provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

QPZWIYAPWIFCTC-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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